molecular formula C21H21ClN4O2 B6936045 N-[1-(2-chlorophenyl)piperidin-3-yl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide

N-[1-(2-chlorophenyl)piperidin-3-yl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B6936045
M. Wt: 396.9 g/mol
InChI Key: ZGISHRSRHSFWPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-chlorophenyl)piperidin-3-yl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorophenyl)piperidin-3-yl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the piperidine ring and the chlorophenyl group. The oxadiazole moiety is then introduced through a cyclization reaction. Common reagents used in these reactions include chlorinating agents, reducing agents, and cyclization catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chlorophenyl)piperidin-3-yl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Halogenation or nitration reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or nitro groups onto the aromatic rings.

Scientific Research Applications

N-[1-(2-chlorophenyl)piperidin-3-yl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and reactivity, contributing to the development of new synthetic methodologies.

    Biology: Researchers explore its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorophenyl)piperidin-3-yl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, chlorophenyl compounds, and oxadiazole-containing molecules. Examples include:

  • N-[1-(2-chlorophenyl)piperidin-3-yl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
  • N-[1-(2-chlorophenyl)piperidin-3-yl]-3-(5-methyl-1,3,4-triazol-2-yl)benzamide

Uniqueness

N-[1-(2-chlorophenyl)piperidin-3-yl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features enable unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[1-(2-chlorophenyl)piperidin-3-yl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2/c1-14-24-25-21(28-14)16-7-4-6-15(12-16)20(27)23-17-8-5-11-26(13-17)19-10-3-2-9-18(19)22/h2-4,6-7,9-10,12,17H,5,8,11,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGISHRSRHSFWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC(=CC=C2)C(=O)NC3CCCN(C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.